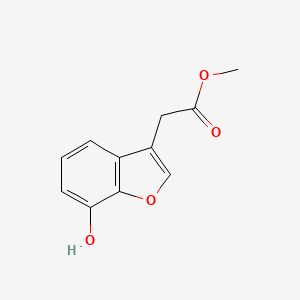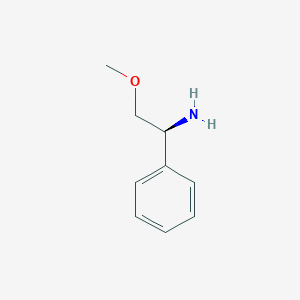![molecular formula C7H6ClN3 B1589820 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 94220-38-9](/img/structure/B1589820.png)
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Übersicht
Beschreibung
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine, also known as CMPP, is a heterocyclic aromatic compound with a unique chemical structure. It has a wide range of applications in the field of scientific research, ranging from its use as a synthetic intermediate in organic synthesis to its use as a biochemical tool for studying biological systems. CMPP has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Application 1: Anticancer Activity
Scientific Field
Pharmaceutical Chemistry
Summary of the Application
This compound has been used in the synthesis of a new series of pyrazolo[3,4-d]pyrimidines, which were evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
Methods of Application
The pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates. All compounds were then evaluated for in vitro cytotoxic activity against the mentioned cell lines .
Results or Outcomes
The results showed that pyrazolo[3,4-d]pyrimidin-4-ol 3a bearing phenyl group at N-1 and p-C6H4 at C-6, and 4b with dinitrophenyl at N-1 and furanyl moiety at C-6 had better inhibitory activity against MCF-7 with IC50 values in a micromolar range as compared to other substrates .
Application 2: Multitarget Enzyme Inhibition
Scientific Field
Pharmaceutical Organic Chemistry
Summary of the Application
Aryl analogs carrying the pyrazolopyrimidine scaffold, which includes the compound “7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine”, were synthesized and evaluated for their anticancer effects on a panel of cancer cell lines: MCF-7, HCT116, and HePG-2 .
Methods of Application
The potent compounds were evaluated for their inhibitory effects on three essential cancer targets: EGFR WT, EGFR T790M, VGFR2, and Top-II .
Results or Outcomes
The data obtained revealed that most of these compounds were potent, with variable degrees of target selectivity and dual EGFR/VGFR2 inhibitors at the IC50 value range, i.e., 0.3–24 µM. Among these, compound 5i was the most potent non-selective dual EGFR/VGFR2 inhibitor, with inhibitory concentrations of 0.3 and 7.60 µM, respectively .
Application 3: Free Radical Scavenging Activity
Summary of the Application
This compound has been used in the synthesis of a new series of pyrazolo[3,4-d]pyrimidines, which were evaluated for their free radical scavenging activity .
Methods of Application
The pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates. All compounds were then evaluated for their free radical scavenging activity .
Results or Outcomes
The results showed that some of the synthesized compounds had significant free radical scavenging activity .
Application 4: Antiproliferative Activity
Summary of the Application
Aryl analogs carrying the pyrazolopyrimidine scaffold, which includes the compound “7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine”, were synthesized and evaluated for their antiproliferative effects on a panel of cancer cell lines: MCF-7, HCT116, and HePG-2 .
Results or Outcomes
The data obtained revealed that most of these compounds were potent, with variable degrees of target selectivity and dual EGFR/VGFR2 inhibitors at the IC50 value range, i.e., 0.3–24 µM .
Application 5: Anti-Inflammatory Activity
Summary of the Application
This compound has been used in the synthesis of a new series of pyrazolo[3,4-d]pyrimidines, which were evaluated for their anti-inflammatory activity .
Methods of Application
The pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates. All compounds were then evaluated for their anti-inflammatory activity .
Results or Outcomes
The results showed that some of the synthesized compounds had significant anti-inflammatory activity .
Application 6: Antifungal Activity
Summary of the Application
Aryl analogs carrying the pyrazolopyrimidine scaffold, which includes the compound “7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine”, were synthesized and evaluated for their antifungal effects .
Methods of Application
The potent compounds were evaluated for their inhibitory effects on various fungi .
Results or Outcomes
The data obtained revealed that most of these compounds were potent, with variable degrees of target selectivity .
Eigenschaften
IUPAC Name |
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5(8)7-6(10-4)3-9-11-7/h2-3H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYZRPHAMFVUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470475 | |
| Record name | 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
94220-38-9 | |
| Record name | 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

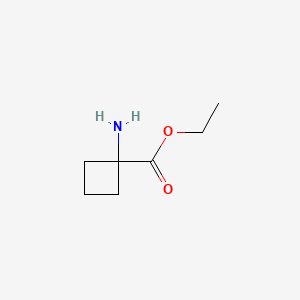
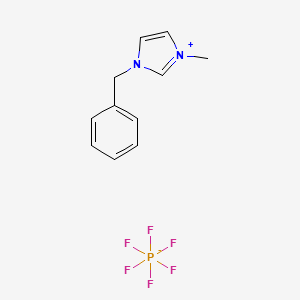
![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)
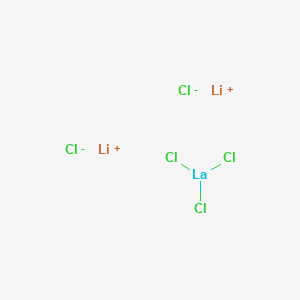
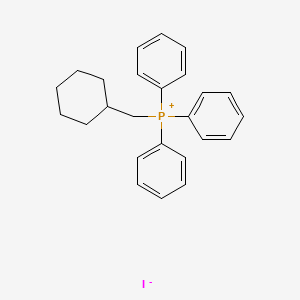
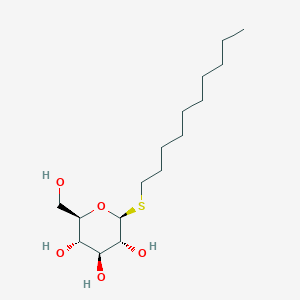
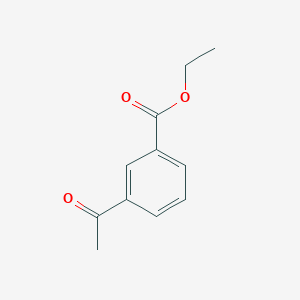
 (tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)
![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B1589755.png)
